molecular formula C27H31N5O2S B2675856 N-ethyl-2-((1-ethyl-3-methyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(m-tolyl)acetamide CAS No. 1359082-98-6

N-ethyl-2-((1-ethyl-3-methyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(m-tolyl)acetamide

Cat. No.: B2675856
CAS No.: 1359082-98-6
M. Wt: 489.64
InChI Key: BBYGLVCBOMGTTG-UHFFFAOYSA-N
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Description

N-ethyl-2-((1-ethyl-3-methyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(m-tolyl)acetamide is a potent and selective small molecule inhibitor primarily investigated for its role in modulating kinase activity in biochemical pathways. This compound is structurally characterized as a pyrazolopyrimidine derivative, a scaffold known for its ability to act as an ATP-competitive inhibitor of various kinases. Its core research value lies in its application as a potent inhibitor of PAK4 (p21-activated kinase 4) , a serine/threonine kinase implicated in cytoskeletal reorganization, cell motility, and oncogenic signaling. By targeting the PAK pathway, this inhibitor serves as a critical pharmacological tool for dissecting the complex roles of PAK4 in cancer cell proliferation, invasion, and survival. Researchers utilize this compound in vitro and in cell-based assays to explore signaling networks downstream of Rho GTPases, to validate PAK4 as a therapeutic target in specific cancer types, and to study mechanisms of resistance. It is supplied for research purposes only and is strictly not intended for diagnostic or therapeutic use in humans or animals. The product is provided with comprehensive analytical data, including HPLC and mass spectrometry reports, to ensure identity and high purity for reliable and reproducible experimental results.

Properties

IUPAC Name

N-ethyl-2-[1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31N5O2S/c1-6-30(22-10-8-9-19(4)15-22)23(33)17-35-27-28-24-20(5)29-32(7-2)25(24)26(34)31(27)16-21-13-11-18(3)12-14-21/h8-15H,6-7,16-17H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBYGLVCBOMGTTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=C(C=C3)C)SCC(=O)N(CC)C4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-ethyl-2-((1-ethyl-3-methyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(m-tolyl)acetamide is a complex organic compound characterized by a unique structural framework that includes a pyrazolo[4,3-d]pyrimidine core. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and infectious diseases.

Chemical Structure and Properties

The molecular formula of this compound is C24H27N5O2SC_{24}H_{27}N_5O_2S, with a molecular weight of approximately 465.5 g/mol. The structural features include:

  • Thioether linkage : Enhances lipophilicity and may influence biological interactions.
  • Acetamide moiety : Suggests potential for interaction with various biological targets.

Antitumor Activity

Research indicates that compounds structurally related to this compound exhibit significant antitumor properties. For instance, analogs have shown activity against various cancer cell lines, including breast cancer (MCF-7) and leukemia cells. The mechanism of action is believed to involve the inhibition of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation and proliferation .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has been explored through in vitro studies against a range of pathogens. Preliminary findings suggest:

  • Activity against Mycobacterium tuberculosis : Related compounds have shown promise against drug-resistant strains.
  • Broad-spectrum antibacterial effects : Screening against ESKAPE pathogens (e.g., Staphylococcus aureus, Klebsiella pneumoniae) revealed notable inhibition .

Study 1: Antitumor Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antitumor efficacy of similar pyrazolo[4,3-d]pyrimidine derivatives. The results indicated that modifications at specific positions on the pyrazole ring significantly enhanced cytotoxicity against MCF-7 cells. The most potent analogs exhibited IC50 values in the low micromolar range, demonstrating their potential for further development as anticancer agents .

Study 2: Antimicrobial Screening

In another investigation focused on antimicrobial properties, compounds with similar structural motifs were screened against various pathogens. The results showed effective inhibition of both gram-positive and gram-negative bacteria, with some derivatives achieving MIC values lower than those of standard antibiotics like ciprofloxacin .

Data Table: Summary of Biological Activities

Activity Type Pathogen/Cell Line IC50/MIC Reference
AntitumorMCF-7 (breast cancer)Low µM
AntimicrobialStaphylococcus aureus< 10 µg/mL
AntimicrobialKlebsiella pneumoniae< 5 µg/mL
AntitubercularMycobacterium tuberculosisLow µM

Scientific Research Applications

Preliminary studies indicate that this compound exhibits potential anti-inflammatory and anticancer properties. The following mechanisms have been identified:

  • Inhibition of Enzymes : Compounds in the pyrazolo[4,3-d]pyrimidine class are known to act as inhibitors of various enzymes, particularly kinases and phosphodiesterases, which play critical roles in cancer cell proliferation.
  • Anti-inflammatory Effects : The thioether component may enhance the compound's ability to modulate inflammatory pathways effectively.
  • Anticancer Activity : Early research suggests that this compound may inhibit tumor growth by triggering apoptosis in cancer cells.

Anticancer Activity

A study focused on similar pyrazolo[4,3-d]pyrimidine derivatives revealed IC50 values ranging from 10 to 20 µM against various cancer cell lines such as MCF-7 (breast cancer cells). This indicates a notable potential for the compound in cancer therapy.

Anti-inflammatory Effects

Research has demonstrated that derivatives of pyrazolo[4,3-d]pyrimidines can significantly reduce pro-inflammatory cytokine production in models stimulated by lipopolysaccharides. This suggests that the compound could be effective in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

The efficacy of N-ethyl-2-((1-ethyl-3-methyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(m-tolyl)acetamide can be influenced by structural modifications:

ModificationEffect on Activity
Addition of methyl groupsEnhances lipophilicity and potency
Variation in acetamide moietyAlters selectivity for target enzymes

Comparison with Similar Compounds

Structural and Functional Analysis

Compound Name Core Structure Key Substituents Biological Target/Activity Synthesis Approach Reference
Target Compound Pyrazolo[4,3-d]pyrimidinone Ethyl, methyl, 4-methylbenzyl, m-tolyl thioamide Not explicitly stated (kinase/cyclase?) Likely via thiol-alkylation or coupling N/A
N-(1-(6-Ethyl-4-oxo-1,4-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(m-tolyl)acetamide (36) Pyrimidinone Ethyl, methyl, m-tolyl acetamide Ca²⁺/calmodulin-stimulated adenylyl cyclase BTFFH-mediated coupling in DCM/DIPEA
2-{[4-Phenyl-6-(phenylthio)pyridin-2-yl]thio}-N-(m-tolyl)acetamide (2m) Pyridine Phenylthio, m-tolyl acetamide Anti-inflammatory (implied) Thiol-alkylation under N₂, DCM extraction
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-benzyl-acetamide (5.12) Pyrimidinone Benzyl, methyl Antimicrobial (Gram-positive bacteria) Column chromatography (CH₂Cl₂ eluent)
2-(4-(Pyridin-2-yl)piperidin-1-yl)-N-(m-tolyl)acetamide (A-412997) Piperidine-pyridine hybrid m-Tolyl acetamide, pyridinyl Dopamine D4 receptor agonist Chloroacetyl chloride alkylation
Key Observations:

Core Structure Diversity: The target compound’s pyrazolo[4,3-d]pyrimidinone core is unique compared to pyrimidinone (Compound 36), pyridine (Compound 2m), or piperidine-pyridine (A-412997) cores. This core may confer distinct electronic and steric properties for receptor binding . The thioether linkage in the target compound and Compound 2m enhances stability and may facilitate hydrophobic interactions .

Substituent Impact :

  • The 4-methylbenzyl group in the target compound likely increases lipophilicity and membrane permeability compared to benzyl (Compound 5.12) or phenylthio (Compound 2m) groups .
  • The m-tolyl acetamide moiety is a common feature across analogs, suggesting its role in target selectivity .

Biological Activity: Pyrimidinone derivatives (e.g., Compound 36) show adenylyl cyclase inhibition, while pyridine-thioacetamides (Compound 2m) are explored for anti-inflammatory applications . The absence of a benzothiazole or indole moiety (cf. ) in the target compound may reduce off-target effects on kinases or proteases .

Q & A

Q. What are the standard synthetic routes for N-ethyl-2-((1-ethyl-3-methyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(m-tolyl)acetamide?

Methodological Answer: The synthesis involves multi-step organic reactions, including:

  • Thioether linkage formation : Reacting a pyrazolo[4,3-d]pyrimidin-5-yl thiol intermediate with an α-chloroacetamide derivative under basic conditions (e.g., K₂CO₃ in DMF).
  • Acetamide functionalization : Coupling the thioether intermediate with m-toluidine via nucleophilic substitution.
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization from ethanol or DMF .
    Key Validation : Monitor reaction progress via TLC and confirm final structure using 1^1H NMR and LC-MS (e.g., LC-MS m/z analysis for molecular ion peaks) .

Q. How can researchers characterize the compound’s structure with high confidence?

Methodological Answer:

  • X-ray crystallography : Resolve absolute configuration and confirm stereochemistry (if applicable) using single-crystal diffraction (e.g., R factor ≤ 0.06 for reliability) .
  • Spectroscopic techniques :
    • 1^1H/13^{13}C NMR: Assign peaks to specific protons (e.g., pyrimidine ring protons at δ 6.82–8.6 ppm) and carbons .
    • LC-MS: Verify molecular weight (e.g., [M+H]+ ion) and detect impurities .
  • Elemental analysis : Confirm C, H, N, S composition within ±0.4% deviation .

Q. What stability considerations are critical during storage and handling?

Methodological Answer:

  • Thermal stability : Perform thermogravimetric analysis (TGA) to identify decomposition temperatures.
  • Light sensitivity : Store in amber vials under inert gas (N₂/Ar) if UV-Vis spectroscopy indicates photodegradation.
  • Hydrolytic stability : Conduct accelerated aging studies in buffered solutions (pH 4–9) at 40°C for 4 weeks, monitoring degradation via HPLC .
    Note : Avoid prolonged exposure to humidity; use desiccants in storage containers .

Advanced Research Questions

Q. How can synthesis yield be optimized using Design of Experiments (DoE)?

Methodological Answer:

  • Factors to vary : Reaction temperature, catalyst loading, solvent polarity, and reaction time.
  • Statistical modeling : Use response surface methodology (RSM) to identify optimal conditions. For example, a Central Composite Design (CCD) with 3–5 center points reduces experimental runs by 30–50% .
  • Case Study : A flow-chemistry approach (e.g., Omura-Sharma-Swern oxidation) improved yields by 20% in analogous heterocyclic syntheses by enhancing mixing efficiency and reducing side reactions .

Q. How to resolve contradictions in biological activity data across different assays?

Methodological Answer:

  • Assay validation : Cross-check results using orthogonal methods (e.g., enzyme inhibition assays vs. cell-based viability assays).
  • Solubility adjustments : Use co-solvents (e.g., DMSO/PEG 400) to ensure consistent compound dissolution across assays .
  • Statistical analysis : Apply ANOVA to identify outliers and confirm reproducibility (e.g., p < 0.05 for significance) .
    Example : Discrepancies in IC₅₀ values may arise from assay-specific interference (e.g., buffer components affecting thioether stability) .

Q. What role do non-covalent interactions play in the compound’s reactivity or supramolecular assembly?

Methodological Answer:

  • Computational modeling : Use DFT (Density Functional Theory) to map π-π stacking, hydrogen bonding, and van der Waals interactions.
  • Experimental validation :
    • SC-XRD (Single-Crystal X-ray Diffraction): Visualize packing motifs (e.g., dimerization via NH···O=C interactions) .
    • DSC/TGA: Correlate thermal transitions with disruption of non-covalent networks .
      Case Study : In pyrimidine derivatives, CH-π interactions between methylbenzyl groups and aromatic rings stabilize crystal lattices, influencing solubility .

Q. How to address batch-to-batch variability in purity for pharmacological studies?

Methodological Answer:

  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction endpoints in real time .
  • Purification protocols : Use preparative HPLC with a C18 column (gradient: 10–90% acetonitrile/water) to isolate >98% pure batches .
  • Quality control : Establish acceptance criteria for residual solvents (e.g., DMF ≤ 500 ppm) via GC-MS .

Q. What advanced techniques can elucidate degradation pathways under oxidative stress?

Methodological Answer:

  • Forced degradation studies : Expose the compound to H₂O₂ (3% w/v), UV light (254 nm), and heat (60°C) for 24–72 hours.
  • Analytical tools :
    • HRMS (High-Resolution Mass Spectrometry): Identify degradation products (e.g., sulfoxide/sulfone derivatives from thioether oxidation).
    • 1^1H NMR: Track disappearance of parent compound protons (e.g., pyrimidine H signals) .
      Mitigation : Add antioxidants (e.g., BHT) to formulations if degradation is radical-mediated .

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